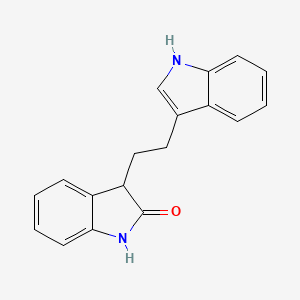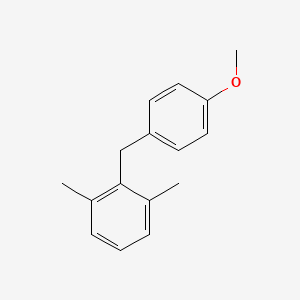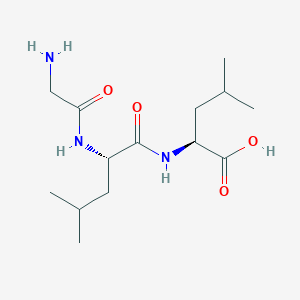
Sodium p-hexadecylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium p-hexadecylbenzenesulfonate is a chemical compound with the molecular formula C22H37NaO3S and a molecular weight of 404.6 g/mol. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium p-hexadecylbenzenesulfonate can be synthesized through the sulfonation of p-hexadecylbenzene with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and using a solvent such as dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where p-hexadecylbenzene is reacted with sulfur trioxide in a sulfonation reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium p-hexadecylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield sulfonic acids.
Aplicaciones Científicas De Investigación
Sodium p-hexadecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: In biological research, it is employed to disrupt cell membranes and solubilize proteins for analysis.
Medicine: It is used in the formulation of certain pharmaceutical products to improve the bioavailability of active ingredients.
Industry: this compound is used in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of sodium p-hexadecylbenzenesulfonate involves its ability to reduce surface tension and disrupt lipid bilayers. This is achieved through the interaction of the hydrophobic tail with lipid molecules and the hydrophilic head with water molecules, leading to the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecylbenzenesulfonate: Similar in structure but with a shorter alkyl chain, making it less effective in certain applications.
Sodium octylbenzenesulfonate: Another similar compound with an even shorter alkyl chain, leading to different surfactant properties.
Uniqueness
Sodium p-hexadecylbenzenesulfonate is unique due to its longer alkyl chain, which enhances its ability to reduce surface tension and form stable emulsions compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring strong surfactant properties.
Propiedades
Número CAS |
16693-91-7 |
|---|---|
Fórmula molecular |
C22H37NaO3S |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
sodium;4-hexadecylbenzenesulfonate |
InChI |
InChI=1S/C22H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)26(23,24)25;/h17-20H,2-16H2,1H3,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
PHWNKJIURBCVAF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

